Enhanced Lipophilicity Compared to Non-Chlorinated MOM-Benonitriles
The 3-chloro substitution on 3-chloro-2-methoxymethoxy-benzonitrile significantly increases its calculated lipophilicity compared to non-chlorinated MOM-benzonitrile analogs. Specifically, 3-chloro-2-methoxymethoxy-benzonitrile exhibits a calculated LogP of 2.19, whereas the non-chlorinated analog 3-(methoxymethoxy)benzonitrile has a LogP of 1.54, and 2-(methoxymethoxy)benzonitrile has a LogP of 1.27 [1]. This represents a 42-72% increase in LogP, indicating a substantially higher affinity for lipophilic environments.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 2.19 |
| Comparator Or Baseline | 3-(Methoxymethoxy)benzonitrile: 1.54; 2-(Methoxymethoxy)benzonitrile: 1.27 |
| Quantified Difference | ΔLogP = +0.65 vs. 3-isomer; ΔLogP = +0.92 vs. 2-isomer |
| Conditions | Calculated value (XLogP3-AA), standard computational model |
Why This Matters
The significantly higher LogP (2.19) of 3-chloro-2-methoxymethoxy-benzonitrile directly impacts its partitioning behavior, making it a preferred building block for designing compounds intended to cross biological membranes or interact with hydrophobic protein pockets, where its non-chlorinated counterparts (LogP 1.27-1.54) may be suboptimal [1].
- [1] ChemSrc. Comparative LogP data for 3-Chloro-2-methoxymethoxy-benzonitrile, 3-(methoxymethoxy)benzonitrile, and 2-(methoxymethoxy)benzonitrile. https://m.chemsrc.com/cas/2065250-28-2_3300863.html; https://www.chemsrc.com/cas/81245-45-6_1461466.html; https://www.chemsrc.com/cas/494209-23-3_1461463.html (Accessed 2026). View Source
